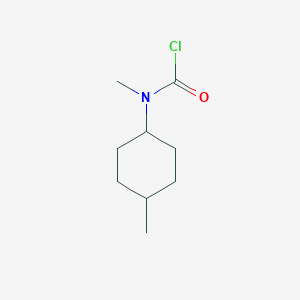

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is a carbamoyl chloride derivative characterized by a methyl group and a 4-methylcyclohexyl group attached to the nitrogen atom of the carbamoyl chloride (CONHCl) backbone. This aliphatic carbamoyl chloride is highly reactive due to the electron-withdrawing carbonyl group and the acidic chloride moiety, which facilitates nucleophilic substitution reactions. Such compounds are typically synthesized via the reaction of secondary amines with thionyl chloride (SOCl₂), a method widely employed for preparing carbamoyl chlorides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride can be synthesized through the reaction of N-methylcyclohexylamine with phosgene (carbonyl dichloride). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition . The general reaction is as follows:

N-methylcyclohexylamine+Phosgene→N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxic nature. The product is typically purified through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis in aqueous media to form N-methyl-N-(4-methylcyclohexyl)carbamic acid and HCl . Studies on analogous carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) indicate that hydrolysis proceeds via an SN1 mechanism with a carbamoyl cation intermediate . Key observations include:

-

Mass law effect : Chloride ions recombine with the carbamoyl cation, reducing the reaction rate as it progresses .

-

Activation parameters : A positive activation entropy (+3.50 to +5.6 cal·mol⁻¹·K⁻¹) suggests a unimolecular ionization pathway .

| Parameter | Value | Mechanism Insight |

|---|---|---|

| Activation entropy | +3.50 to +5.6 cal·mol⁻¹·K⁻¹ | SN1 mechanism |

| Specific rate (25°C) | Rapid (varies by substrate) | Solvent-dependent kinetics |

Substitution Reactions

The electrophilic carbonyl carbon in the carbamoyl group reacts with nucleophiles (e.g., alcohols, amines) to form carbamates or ureas . For example:

-

Reaction with alcohols : Forms carbamates (e.g., benzyl carbamate derivatives) .

-

Reaction with amines : Yields ureas, as observed in similar systems .

| Nucleophile | Product | Conditions |

|---|---|---|

| Ethanol | Ethyl carbamate | Basic catalyst (e.g., pyridine) |

| Aniline | Urea derivative | Inert solvent (e.g., CH₂Cl₂) |

Reduction

The compound can be reduced to N-methyl-N-(4-methylcyclohexyl)amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) . This reaction eliminates the carbamoyl group, regenerating the amine precursor .

Reaction :

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+LiAlH4→N-methyl-N-(4-methylcyclohexyl)amine

Comparison with Analogous Compounds

This compound’s unique cyclohexyl substitution and carbamoyl functionality make it a valuable reagent in organic and medicinal chemistry. Its reactivity profile, including substitution, hydrolysis, and reduction, enables diverse applications across fields .

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of polymers and advanced materials.

Biological Studies: Investigated for its potential biological activities and interactions with enzymes.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and ureas. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, resulting in the substitution of the chloride group . This reactivity is exploited in various synthetic applications to form stable carbamate and urea derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

The table below compares N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride with key analogs:

Key Observations :

- Reactivity: Aliphatic carbamoyl chlorides (e.g., the target compound) are more reactive than aromatic analogs (e.g., N-methyl-N-(4-cyanophenyl)carbamoyl chloride) due to reduced electron-withdrawal effects in aliphatic systems .

- In contrast, aromatic substituents (e.g., cyanophenyl) may stabilize the molecule via resonance but reduce nucleophilic substitution rates .

Research Findings and Trends

- Reactivity Hierarchy : Aliphatic > heteroaromatic > aromatic carbamoyl chlorides, as seen in nucleophilic substitution rates .

- Biological Optimization: Substituents like benzothiazolyl or cyanophenyl are tailored for specific applications (e.g., antibacterials vs. rodenticides), whereas aliphatic groups may improve pharmacokinetic properties .

Biological Activity

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is a synthetic compound with potential applications in pharmaceuticals and biological research. Its unique structure, featuring a carbamoyl chloride functional group, suggests it may interact with various biological systems, particularly through enzyme inhibition and other mechanisms.

The synthesis of this compound typically involves the reaction of N-methylcyclohexylamine with phosgene in an inert solvent like dichloromethane. This process requires careful control of temperature and pressure due to the toxic nature of phosgene. The compound can undergo several reactions, including:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form carbamates and ureas.

- Hydrolysis : In the presence of water, it hydrolyzes to yield N-methyl-N-(4-methylcyclohexyl)carbamic acid.

- Reduction : Can be reduced to N-methyl-N-(4-methylcyclohexyl)amine using reducing agents like lithium aluminum hydride.

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological targets:

- Enzyme Interactions : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions such as cancer or viral infections.

- Lipophilicity : Its lipophilic nature suggests it may easily penetrate cellular membranes, enhancing its potential as a drug candidate. Lipophilic compounds often exhibit multiple cellular targets and can show increased toxicity in combination therapies .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antiviral Studies :

A study evaluated the antiviral properties of structurally similar compounds to this compound. Compounds with similar lipophilic characteristics exhibited significant activity against influenza viruses, suggesting that modifications to the carbamoyl chloride structure could yield effective antiviral agents . -

Cytotoxicity Testing :

In vitro assays demonstrated that while some derivatives showed promising antiviral activity, they also exhibited varying degrees of cytotoxicity. This highlights the importance of balancing efficacy and safety in drug design . -

Mechanistic Insights :

The mechanism by which this compound exerts its biological effects likely involves nucleophilic attack on its electrophilic carbonyl carbon, leading to the formation of biologically active derivatives. This reactivity is crucial for its potential applications in organic synthesis and material science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride, and how do reaction conditions influence yield?

- Methodology : Use a two-step protocol: (i) React 4-methylcyclohexylamine with methyl isocyanate to form the carbamate intermediate, followed by (ii) treatment with phosgene or thionyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C). Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl chloride formation (~1800 cm⁻¹). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Variables : Excess phosgene improves conversion but requires strict temperature control to avoid side reactions (e.g., hydrolysis). Solvent choice (e.g., DCM vs. THF) affects intermediate stability .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Analytical Workflow :

- NMR : Verify substituents via ¹H NMR (e.g., methylcyclohexyl protons at δ 1.2–2.1 ppm, N-methyl group at δ 2.8–3.1 ppm) and ¹³C NMR (carbamoyl chloride carbonyl at δ 155–160 ppm).

- IR : Confirm C=O stretch of carbamoyl chloride at ~1780–1800 cm⁻¹.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 54.3%, H: 7.5%, N: 5.6%, Cl: 16.2%) .

Q. What are the stability considerations for handling this compound?

- Storage : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., DCM). Avoid moisture to prevent hydrolysis to the corresponding urea derivative.

- Decomposition Pathways : Monitor via TGA (thermal stability up to 80°C) and HPLC (purity checks post-storage). Hydrolysis products can be identified by LC-MS (m/z shifts +18 for water addition) .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic acyl substitution?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic targets. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

- Case Study : Methylcyclohexyl group steric effects reduce reactivity toward bulky nucleophiles by ~30% compared to linear alkyl analogs .

Q. How should researchers resolve contradictions in spectroscopic data for carbamoyl chloride derivatives?

- Example Conflict : Discrepancies in ¹³C NMR carbonyl shifts (e.g., δ 155 vs. 160 ppm) may arise from solvent polarity or aggregation.

- Resolution : (i) Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar); (ii) Use DOSY NMR to detect self-association; (iii) Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What strategies optimize regioselectivity when functionalizing this compound in multi-step syntheses?

- Guidelines :

- Protecting Groups : Temporarily block the carbamoyl chloride with tert-butyldimethylsilyl (TBS) groups during subsequent reactions.

- Directed Lithiation : Use LDA at –78°C to deprotonate specific positions on the methylcyclohexyl ring, enabling selective functionalization (e.g., bromination at C-3 vs. C-4) .

Q. How do steric and electronic effects of the 4-methylcyclohexyl group influence the compound’s reactivity in peptide coupling?

- Experimental Design : Compare coupling efficiency with glycine methyl ester vs. sterically hindered valine tert-butyl ester using HATU/DIPEA. Quantify yields via HPLC and analyze transition states via QM/MM simulations.

- Findings : The methylcyclohexyl group reduces coupling yields by 15–20% for bulky nucleophiles due to restricted access to the carbonyl carbon .

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride |

InChI |

InChI=1S/C9H16ClNO/c1-7-3-5-8(6-4-7)11(2)9(10)12/h7-8H,3-6H2,1-2H3 |

InChI Key |

SDWSCKNJTUHQGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N(C)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.